molecular formula C6H7F3O3S B2993396 Pent-4-ynyl trifluoromethanesulfonate CAS No. 85355-19-7

Pent-4-ynyl trifluoromethanesulfonate

Cat. No.: B2993396
CAS No.: 85355-19-7
M. Wt: 216.17
InChI Key: URPCDHUKIXZLPK-UHFFFAOYSA-N
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Description

Pent-4-ynyl trifluoromethanesulfonate is a versatile chemical compound with the molecular formula C6H7F3O3S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a pent-4-ynyl chain. This compound is widely used in organic synthesis and various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ynyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of pent-4-yn-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields pent-4-ynyl azide, while addition reactions with hydrogen halides produce haloalkenes.

Scientific Research Applications

Pent-4-ynyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Catalysis: The compound is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The compound is used in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-ynyl methanesulfonate
  • Pent-4-ynyl benzenesulfonate
  • Pent-4-ynyl toluenesulfonate

Uniqueness

Pent-4-ynyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate esters. This makes it particularly useful in reactions requiring strong electrophiles and good leaving groups .

Properties

IUPAC Name

pent-4-ynyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCDHUKIXZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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